Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate is a chemical compound classified as a benzotriazole derivative. This compound has garnered attention due to its stability and versatility in organic synthesis, making it a valuable scaffold for various chemical transformations and applications in scientific research. The unique structure of this compound allows it to participate in a range of chemical reactions, enhancing its utility in synthetic chemistry.
The compound is cataloged under the Chemical Abstracts Service Registry Number 125453-15-8 and can be found in databases such as PubChem, where it is recognized for its potential applications in synthetic chemistry and biological research . As a benzotriazole derivative, it belongs to a class of compounds known for their ability to stabilize reactive intermediates and facilitate nucleophilic substitutions.
The synthesis of Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate typically involves the reaction of benzyl carbamate with 1H-1,2,3-benzotriazole-1-yl(phenyl)methyl chloride. This reaction is generally conducted under basic conditions using bases such as triethylamine or sodium hydride to promote nucleophilic substitution. The following steps outline the synthesis process:
The molecular formula of Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate is C21H18N4O2. Its structure features a benzotriazole moiety linked to a phenyl group and a carbamate functional group. The InChI (International Chemical Identifier) string for this compound is:
This structure indicates the presence of multiple functional groups that contribute to its reactivity and stability .
Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate participates in various chemical reactions due to its functional groups. The benzotriazole moiety serves as an excellent leaving group in nucleophilic substitution reactions. Some notable reactions include:
The mechanism of action for Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate primarily involves its role as an activating agent for nucleophiles during chemical reactions. The benzotriazole part of the molecule enhances the electrophilicity of adjacent carbon atoms, facilitating:
Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate has several applications across various fields:
The medicinal exploration of benzotriazole scaffolds originated in the late 1960s following the clinical success of azole antifungals. Early research established that substituting the imidazole ring (prevalent in first-generation azoles) with a triazole system yielded compounds with improved antifungal activity and reduced toxicity profiles. This observation spurred intense interest in benzannulated triazoles, leading to the systematic investigation of benzotriazole derivatives. Initial studies primarily focused on antimicrobial applications, with seminal work by Sparatore and collaborators demonstrating significant antibacterial activity when benzotriazole was incorporated into larger heterocyclic frameworks [1].
The 1980s witnessed critical advancements through structural modifications. Sanna's research group demonstrated that annulation position profoundly influenced biological activity. Triazolo[4,5-f]-quinolinone carboxylic acids, structurally analogous to oxolinic acid, exhibited potent in vitro activity against Escherichia coli (MIC 12.5–25 μg/mL), whereas isomeric triazolo[4,5-h]-quinolinones showed diminished or absent activity [1] [3]. This era also established benzotriazole's utility as a bioisosteric replacement for other nitrogen-containing heterocycles, particularly benzimidazole, enabling optimization of pharmacokinetic properties without sacrificing target engagement.
Katritzky's pioneering work in the 1990s revolutionized benzotriazole chemistry by establishing it as a versatile synthetic auxiliary. The development of N-acylbenzotriazole methodology provided mild and efficient routes to amides, esters, and peptides, facilitating the construction of complex molecules, including benzotriazole-containing pharmacophores [5]. This synthetic breakthrough coincided with expanding biological investigations, revealing benzotriazole derivatives' potential as antitubulin agents (benzotriazolyl acrylonitriles), antiviral compounds (chlorinated derivatives), and cholesterol-lowering agents [1] [3]. The early 2000s further cemented benzotriazole's role in drug design through its integration into clinically relevant scaffolds like oxazolidinone antibiotics. Derivatives such as compound 13a/13b, featuring a benzotriazole moiety with a 5-COOMe substituent, demonstrated superior potency (MIC 0.125–0.25 μg/mL) against resistant Gram-positive bacteria compared to linezolid [1]. This historical trajectory underscores benzotriazole's evolution from a simple heterocycle to a cornerstone of rational drug design.
Table 1: Key Milestones in Benzotriazole Pharmacophore Development
Time Period | Key Advancement | Significance | Exemplar Compound/Reaction |
---|---|---|---|
Late 1960s-1970s | Discovery of Azole Antifungals | Established triazole as superior to imidazole | Early triazole antifungals |
1980s | Antimicrobial SAR of Annulated Systems | Demonstrated positional isomerism impact on activity | Triazolo[4,5-f]-quinolinones (1) |
1990s | Benzotriazole as Synthetic Auxiliary | Enabled efficient synthesis of complex derivatives | N-Acylbenzotriazole Methodology (Katritzky) |
Early 2000s | Integration into Oxazolidinones | Overcame antibiotic resistance in Gram+ bacteria | Oxazolidinone-Benzotriazole hybrids (13a/b) |
2010s-Present | Exploration as Targeted Agents | Broadened applications to antitubulin, antiviral | Benzotriazolyl acrylonitriles |
Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate (Chemical Formula: C₂₁H₁₈N₄O₂) embodies a strategic convergence of three pharmacologically significant elements within a single molecular entity. Its design leverages established principles of medicinal chemistry to optimize target interaction and physicochemical properties:
Benzotriazole as Core Pharmacophore: The 1H-benzo[d][1,2,3]triazole unit serves as the primary bioactive component. This electron-rich aromatic system functions as a hydrogen bond acceptor network via its nitrogen atoms, facilitating interactions with biological targets. Its planar structure enables π-π stacking with aromatic residues in enzyme binding pockets. Crucially, benzotriazole acts as a bioisostere for purine nucleobases and other triazole-containing pharmacophores, allowing interference with nucleotide-dependent processes or mimicking endogenous ligands [1] [3]. The scaffold's documented versatility spans antimicrobial, antiviral, and antitumor activities, making it a rational choice for novel bioactive compound design.
Carbamate as a Stabilizing Linker/Modifier: The carbamate group (-NH-C(O)-O-CH₂C₆H₅) represents a critical design element. Carbamates are renowned for their enhanced proteolytic stability compared to esters or amides, resisting rapid hydrolysis by esterases and peptidases prevalent in biological systems [2]. This stability prolongs the compound's in vivo half-life. Conformationally, carbamates exhibit restricted rotation around the C(O)-N bond, existing as a mixture of syn and anti isomers. The energy difference between these rotamers is typically small (1.0–1.5 kcal mol⁻¹), favoring the anti conformation due to steric and electrostatic factors. This conformational constraint can be exploited to pre-organize the molecule for optimal target binding [2]. Furthermore, the carbamate NH provides an additional hydrogen bond donor site, while the carbonyl oxygen acts as a strong acceptor, augmenting target interaction potential.
Benzhydryl-Type Bridge Enabling Multivalency: The central carbon atom linking the benzotriazole nitrogen and the carbamate nitrogen creates a diarylmethane (benzhydryl) motif. This tetrahedral carbon center introduces stereochemistry and substantial three-dimensional bulk. The bridge acts as a spacer, optimally distancing the benzotriazole and carbamate/benzyloxycarbonyl moieties to enable simultaneous, unstrained interactions with distinct subsites within a target binding pocket. The two aromatic rings (phenyl from the benzhydryl and benzyl from the carbamate) provide extensive hydrophobic surface area for van der Waals interactions [4] [5].
Table 2: Functional Group Contributions to Molecular Design
Structural Element | Key Physicochemical Properties | Medicinal Chemistry Advantages |
---|---|---|
1H-Benzotriazole | Planar, Electron-rich, H-bond acceptor (N atoms), Dipolar | Bioisosterism (purines/triazoles), π-Stacking, Target recognition in antimicrobial/antiviral contexts |
Carbamate (RNHCOOBn) | Moderate rigidity, H-bond donor (NH)/acceptor (C=O), Enhanced hydrolytic stability vs esters/amides | Metabolic stability, Controlled conformational flexibility, Additional H-bonding capacity, Prodrug potential |
Benzhydryl Bridge (Ar₂CH-) | Tetrahedral chirality center, Hydrophobic bulk (two aryl rings), Steric constraint | Spatial separation of pharmacophores, Hydrophobic binding pocket filling, Enhanced membrane permeability |
Benzyloxy (BnO-) | Aromatic hydrophobicity, Moderate steric bulk | Lipophilicity contribution, Potential for π-interactions, Synthetic handle for modification |
The integration of these elements exemplifies a rational approach to multivalent ligand design. The benzotriazole engages primary target sites (e.g., enzyme catalytic centers), the benzhydryl bridge occupies hydrophobic pockets, and the carbamate provides both stability and auxiliary binding interactions. This compound likely serves as a key synthetic intermediate or prototype for generating libraries of analogues. Modifications could target the benzyl group (e.g., introducing para-substituents for electronic or steric effects), the benzhydryl phenyl ring (heteroaromatic replacement), or the benzotriazole itself (e.g., 5/6-substitution) to fine-tune activity, selectivity, and drug-like properties [4] [5]. Its structure positions it as a versatile precursor for accessing diverse chemical space relevant to developing new therapeutic agents targeting infections or proliferative diseases, leveraging the validated bioactivity of each constituent moiety.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3